molecular formula C22H23N3O2 B5070914 N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide

Cat. No. B5070914
M. Wt: 361.4 g/mol
InChI Key: KYLGEBLWHFMMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide, commonly known as JNJ-42041935, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors), which are known for their potential therapeutic applications in various diseases, including cancer.

Mechanism of Action

JNJ-42041935 works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
JNJ-42041935 has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. Additionally, JNJ-42041935 has been found to have immunomodulatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of JNJ-42041935 is its potent HDAC inhibitory activity, which makes it a promising candidate for cancer therapy. However, like any other drug candidate, JNJ-42041935 has its limitations. One of the main limitations is its low solubility, which may affect its bioavailability and therapeutic efficacy.

Future Directions

JNJ-42041935 has great potential for further development as a cancer therapy. Future studies could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Additionally, JNJ-42041935 could be studied in combination with other anticancer agents to enhance its therapeutic effects. Finally, further research could be conducted to explore its potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases.

Synthesis Methods

The synthesis of JNJ-42041935 involves a multistep process that includes the reaction of 2,6-dimethylphenol with 3-bromopyridine followed by the coupling reaction with 3-pyridinylboronic acid. The resulting intermediate is then subjected to further reactions to obtain the final product.

Scientific Research Applications

JNJ-42041935 has been extensively studied for its potential applications in cancer therapy. HDAC inhibitors have been shown to have anticancer effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. JNJ-42041935 has been found to be a potent inhibitor of HDAC enzymes, which makes it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-6-3-7-17(2)21(16)27-22-19(9-5-13-24-22)15-25-20(26)11-10-18-8-4-12-23-14-18/h3-9,12-14H,10-11,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLGEBLWHFMMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide

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